Product packaging for Atorvastatin-d5 tert-Butyl Ester(Cat. No.:)

Atorvastatin-d5 tert-Butyl Ester

Cat. No.: B1162008
M. Wt: 619.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Atorvastatin (B1662188) within Contemporary Pharmacological Research

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. lgcstandards.com It functions by competitively inhibiting HMG-CoA reductase, an enzyme pivotal to the production of cholesterol in the liver. nih.gov This mechanism of action leads to a reduction in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, thereby mitigating the risk of cardiovascular events such as myocardial infarction and stroke. lgcstandards.com The widespread use of Atorvastatin underscores the importance of rigorous analytical methods to ensure its quality and to study its behavior in biological systems. lcms.cz Research continues to explore its full range of effects, including anti-inflammatory and antioxidant properties. nih.gov

Role of Stable Isotope Labeled Analogs in Chemical and Biochemical Research

Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes. researchgate.net Deuterium (B1214612) (²H or D), an isotope of hydrogen, is commonly used for this purpose. synzeal.com The resulting deuterated compound is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry (MS). researchgate.net

This unique property makes stable isotope-labeled compounds, such as Atorvastatin-d5 tert-Butyl Ester, ideal for use as internal standards in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net When added to a sample, the labeled internal standard behaves similarly to the analyte of interest during sample preparation, extraction, and analysis, but its distinct mass allows it to be separately quantified. researchgate.net This co-eluting, mass-differentiated standard helps to correct for variations in instrument response and matrix effects, leading to highly accurate and precise measurements. researchgate.net

Purpose and Scope of Research on this compound

The primary purpose of research involving this compound is to support the accurate quantification of its non-labeled counterpart, the Atorvastatin tert-Butyl Ester impurity. nih.govpharmaffiliates.com As a stable isotope-labeled internal standard, it is a critical tool for analytical chemists in the pharmaceutical industry. lgcstandards.com

The scope of its application includes:

Analytical Method Development and Validation: Establishing and validating robust analytical methods, such as LC-MS/MS, for the detection and quantification of the Atorvastatin tert-Butyl Ester impurity in batches of the Atorvastatin API.

Quality Control: Routine use in quality control laboratories to ensure that the levels of this specific impurity in the final drug substance are within the stringent limits set by pharmacopeias. waters.com

Pharmacokinetic Studies: While not a direct therapeutic agent, the use of stable isotope-labeled standards is a cornerstone of modern pharmacokinetic research. researchgate.net The principles applied in using this compound for impurity analysis are the same as those used for quantifying drugs and their metabolites in biological fluids. nih.gov

In essence, this compound serves as a crucial analytical tool, ensuring the purity and safety of Atorvastatin, thereby protecting public health.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValueSource
Analyte Name This compound lgcstandards.com
Chemical Formula C₃₇H₃₈D₅FN₂O₅ lgcstandards.com
Molecular Weight 619.78 lgcstandards.com
SIL Type Deuterium lgcstandards.com
Unlabeled CAS Number 134395-00-9 lgcstandards.com

Table 2: Chemical Identity of Atorvastatin tert-Butyl Ester (Impurity)

PropertyValueSource
Analyte Name Atorvastatin tert-Butyl Ester lgcstandards.com
CAS Number 134395-00-9 lgcstandards.comsigmaaldrich.com
Chemical Formula C₃₇H₄₃FN₂O₅ lgcstandards.comsigmaaldrich.com
Molecular Weight 614.75 lgcstandards.comsigmaaldrich.com
IUPAC Name tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate lgcstandards.com

Properties

Molecular Formula

C₃₇H₃₈D₅FN₂O₅

Molecular Weight

619.78

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-d5-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid 1,1-Dimethylethyl Ester; 

Origin of Product

United States

Atorvastatin D5 Tert Butyl Ester As an Analytical Reference Standard and Impurity

Establishment and Validation of Reference Standards

Reference standards are fundamental to the pharmaceutical industry, serving as the benchmark against which active pharmaceutical ingredients (APIs) and drug products are evaluated. cambrex.com These highly characterized materials are essential for verifying the identity, purity, and strength of pharmaceutical products. cambrex.com

Role in Quality Control and Quality Assurance of Atorvastatin (B1662188) Manufacturing

In the manufacturing of Atorvastatin, stringent quality control and quality assurance protocols are paramount to guarantee the safety and efficacy of the final drug product. Atorvastatin-d5 tert-Butyl Ester, as a reference standard, is instrumental in this process. It provides a reliable benchmark for analytical testing, impurity profiling, and stability studies. cambrex.com By using this standard, manufacturers can ensure batch-to-batch consistency and meet the rigorous quality requirements set by regulatory bodies. pharmaffiliates.com The use of such standards helps prevent compliance issues and the potential for product recalls. pharmaffiliates.com

The establishment of a robust reference standard program is a critical aspect of drug development and manufacturing. This involves the use of highly purified and well-characterized compounds for both qualitative and quantitative analyses. pharmtech.com Reference standards are employed to validate analytical methods, ensuring that the tests used to assess the drug product are accurate and reliable. pharmtech.com

Compliance with Pharmacopeial and Regulatory Guidelines for Reference Materials

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with pharmacopeias like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), have established comprehensive guidelines for reference materials. cambrex.compharmaffiliates.com These guidelines mandate thorough documentation, traceability, and qualification of reference standards. cambrex.com

The FDA defines a reference standard as a "highly purified compound that is well characterized". pharmtech.com Similarly, the USP describes reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators". pharmtech.com The use of official pharmacopeial reference standards is preferred as they are accepted by regulatory agencies without requiring further qualification by the user. pharmaffiliates.compharmtech.com For non-compendial standards, such as those developed in-house, extensive characterization is necessary to establish their purity and identity. pharmtech.com

The qualification of a reference standard depends on its intended use. For instance, a standard used for determining the potency of a drug requires full characterization, while one used for identification purposes may have less stringent requirements. pharmtech.com The stability of the reference material under its intended storage conditions must also be proven for its designated period of use. pharmtech.com

Table 1: Types of Reference-Standard Material and Recommended Qualification

Type of TestNMI StandardCompendial StandardCertified Reference Material (CRM)Reference Material (RM)Analytical Standard
Instrument qualification/ Calibration
Identity
Purity
Content
Stability
Homogeneity

This table is adapted from information regarding reference material quality grades and their typical applications and required parameters. sigmaaldrich.com

Impurity Profiling and Characterization of Atorvastatin

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of a drug. The types and amounts of impurities in a drug substance are often dependent on the manufacturing process.

Atorvastatin tert-Butyl Ester as a Synthesis-Related Impurity

Atorvastatin tert-Butyl Ester is recognized as a process-related impurity that can arise during the synthesis of Atorvastatin. pharmaffiliates.comscribd.com Its presence is a direct consequence of the synthetic route employed in the manufacturing process. The tert-butyl ester group in this compound is often used as a protecting group during synthesis and its incomplete removal can lead to the formation of this impurity.

The European Pharmacopoeia (EP) lists several impurities for Atorvastatin, and while Atorvastatin tert-Butyl Ester is a known impurity, other specified impurities include Impurity A, B, C, and D. mdpi.com The control of these impurities to within acceptable limits is a key regulatory requirement.

Identification and Quantification of Atorvastatin tert-Butyl Ester Impurities in Atorvastatin Drug Substance

Various analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed to identify and quantify impurities in Atorvastatin drug substances. mjcce.org.mknih.gov These methods are developed to be stability-indicating, meaning they can separate the drug substance from its potential impurities and degradation products. nih.gov

The European Pharmacopoeia monograph for Atorvastatin calcium outlines an HPLC method for testing impurities. mjcce.org.mk However, researchers continually work to develop improved, faster, and more efficient methods. mdpi.comnih.gov These methods often utilize different columns, such as C8 or C18, and mobile phases to achieve optimal separation of Atorvastatin from its impurities, including Atorvastatin tert-Butyl Ester. mjcce.org.mknih.gov The limits for specified impurities like Impurity A and B are typically set at a maximum of 0.3%, while for Impurity C and D, the limit is 0.15%. mdpi.com

Application of this compound in Impurity Detection Method Development

The isotopically labeled this compound serves as an invaluable internal standard in the development and validation of analytical methods for impurity detection. pharmaffiliates.com In techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for quantification. This is because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, correcting for any variations and leading to highly accurate and precise measurements.

The development of such methods involves spiking the Atorvastatin sample with a known amount of this compound. This allows for the precise quantification of the corresponding unlabeled impurity, Atorvastatin tert-Butyl Ester, in the drug substance. The use of deuterated standards is a common practice in pharmaceutical analysis to ensure the accuracy and reliability of quantitative methods. emerypharma.com

Application of Atorvastatin D5 Tert Butyl Ester in Advanced Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

The unique properties of Atorvastatin-d5 tert-butyl ester make it an invaluable tool in LC-MS-based analyses, contributing to the accuracy and reliability of quantitative data.

Stable Isotope Internal Standard Methodology in Quantitative Analysis

In quantitative LC-MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability. This compound serves as an ideal SIL-IS for the quantification of atorvastatin (B1662188) and its related substances. The five deuterium (B1214612) atoms on the phenyl ring of the molecule give it a mass shift of +5 Da compared to the unlabeled analog. lgcstandards.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during sample preparation and analysis.

The co-elution of the analyte and the SIL-IS helps to compensate for variations in sample extraction, matrix effects, and instrument response. nih.govnih.gov Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS, and any suppression or enhancement of the analyte signal in the mass spectrometer will be similarly reflected in the internal standard's signal. This ratiometric measurement significantly improves the accuracy and precision of the quantification.

Enhancing Accuracy and Precision in Bioanalytical Assays using Deuterated Analogs

The use of deuterated analogs like this compound is fundamental to enhancing the accuracy and precision of bioanalytical assays. nih.gov Bioanalytical methods for determining drug concentrations in biological fluids such as plasma are susceptible to various sources of error. The inherent variability in biological matrices can significantly impact the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as the matrix effect.

Table 1: Representative Validation Parameters for LC-MS/MS Assays Using Stable Isotope-Labeled Internal Standards

ParameterAcceptance CriteriaRole of Deuterated Internal Standard
Accuracy Within ±15% of nominal value (±20% at LLOQ)Corrects for systematic errors in sample preparation and matrix effects.
Precision ≤15% RSD (≤20% at LLOQ)Minimizes variability introduced during the analytical process.
Linearity Correlation coefficient (r²) ≥ 0.99Ensures a proportional response across the calibration range.
Recovery Consistent and reproducibleThe SIL-IS helps to accurately assess and correct for analyte loss during extraction.
Matrix Effect Normalized by the internal standardThe co-eluting SIL-IS experiences similar ion suppression or enhancement as the analyte.
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Development and Validation of LC-MS/MS Methods for Atorvastatin and its Related Substances

The development and validation of robust LC-MS/MS methods are essential for the accurate measurement of atorvastatin and its metabolites. nih.govtandfonline.com this compound can be utilized as an internal standard in methods designed to quantify not only the parent drug but also its various related substances and impurities. google.com The validation process for such methods is rigorous and involves demonstrating specificity, sensitivity, linearity, accuracy, precision, and stability. nih.govtandfonline.com

A typical LC-MS/MS method involves the separation of analytes using a reversed-phase chromatographic column followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.netresearchgate.net The MRM transitions for the analyte and the deuterated internal standard are carefully selected to ensure specificity and sensitivity. The validation data from these studies consistently demonstrate that methods employing a deuterated internal standard meet the stringent requirements of regulatory bodies for bioanalytical applications. nih.govajmhsrcmp.org

Isotopic Tracer Applications in Metabolism Studies (Non-Human Clinical Focus)

Beyond its role as an internal standard, deuterated compounds like this compound are valuable tools in metabolism studies, helping to elucidate the metabolic fate of drugs.

Investigating Metabolic Pathways of Atorvastatin using Deuterated Probes

Deuterated probes are instrumental in tracing the metabolic pathways of drugs. researchgate.net The deuterium atoms act as a label, allowing researchers to follow the molecule as it is transformed by metabolic enzymes. In the case of atorvastatin, it is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to form active ortho- and para-hydroxy metabolites. mdpi.comnih.gov By administering a deuterated version of atorvastatin to in vitro or animal models, researchers can identify and quantify the resulting deuterated metabolites using LC-MS. This approach helps to confirm metabolic pathways and can reveal the formation of previously unknown metabolites. nih.gov

The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, can also provide insights into the rate-limiting steps of metabolism. researchgate.net

In Vitro and Animal Model Studies for Metabolic Fate Elucidation (excluding human clinical trials)

The metabolic fate of atorvastatin has been investigated in various in vitro and animal models, such as rat and dog studies. nih.gov In these studies, a mixture of deuterated and non-deuterated atorvastatin can be administered. nih.gov Analysis of biological samples like plasma, bile, and feces allows for the identification of metabolites based on the characteristic isotopic pattern of the deuterated compound. nih.gov

For instance, studies in rats and dogs have shown that atorvastatin is extensively metabolized, with the primary route of excretion being through the bile. nih.gov The major metabolites identified were the ortho- and para-hydroxy derivatives, along with their glucuronide conjugates. nih.gov The use of deuterated tracers in these non-human studies provides a powerful means to understand the biotransformation and disposition of atorvastatin without the need for radiolabeling. researchgate.netnih.gov

Table 2: Common In Vitro and Animal Models for Drug Metabolism Studies

ModelApplicationInformation Gained
Liver Microsomes Investigation of phase I metabolic reactions (e.g., oxidation by CYPs).Identification of primary metabolites, enzyme kinetics.
Hepatocytes Study of both phase I and phase II metabolism and transport.More complete picture of hepatic metabolism and clearance.
Rats In vivo model for pharmacokinetics and metabolism.Systemic exposure, metabolite profiling in plasma, urine, and feces. nih.govnih.gov
Dogs In vivo model often used for pre-clinical toxicology and metabolism.Comparison of metabolic profiles across species. nih.gov

Assessment of Isotope Effects in Biotransformation Processes

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in the study of drug metabolism and biotransformation. The deuterium labeling in this compound can lead to a kinetic isotope effect (KIE), which provides valuable insights into the mechanisms of metabolic reactions. The KIE is observed when a C-H bond cleavage is a rate-limiting step in a metabolic pathway. Replacing hydrogen with deuterium, a heavier isotope, can slow down the reaction rate.

In the context of Atorvastatin, which undergoes extensive metabolism, studying the KIE can help to elucidate the specific enzymes and pathways involved in its breakdown. For instance, if the deuteration is at a site of hydroxylation by cytochrome P450 (CYP) enzymes, a significant KIE would suggest that the C-H bond cleavage at that position is a critical step in the metabolic process. This information is crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions.

Research on the impact of deuterium substitution on the pharmacokinetics of various pharmaceuticals has shown that deuteration can influence metabolic pathways. medchemexpress.com While specific studies focusing solely on this compound's isotope effects in biotransformation are not widely published, the principles of KIE are well-established. The "tert-butyl ester" group in this compound is typically a protecting group used during synthesis or an intermediate, which would be hydrolyzed in vivo to the active Atorvastatin acid. pharmaffiliates.comgoogle.comusp.org Therefore, the primary metabolic pathways of the core Atorvastatin molecule would be the subject of such isotope effect studies.

Degradation Product Analysis of Atorvastatin

Use of Labeled Standards in Identifying Atorvastatin Degradants

Isotopically labeled standards like this compound are invaluable in the identification and quantification of degradation products of Atorvastatin. In complex matrices such as pharmaceutical formulations or biological samples, distinguishing between the parent drug and its numerous degradants can be challenging. The known mass shift of the deuterated standard allows for its unambiguous identification in mass spectrometry-based analyses.

When used as an internal standard, this compound can improve the accuracy and precision of quantitative methods for Atorvastatin and its degradation products. It co-elutes with the non-labeled analyte in liquid chromatography, and its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer. This co-elution helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable results.

Several impurities and degradation products of Atorvastatin have been identified, some of which can form during synthesis or upon storage under stress conditions. researchgate.net The use of a labeled standard facilitates the confident identification of these compounds in complex mixtures.

Methodologies for Stress Testing and Degradation Pathway Elucidation

To ensure the stability and quality of a drug product, regulatory agencies like the International Council for Harmonisation (ICH) require forced degradation or stress testing studies. irjmets.com These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition and identify the resulting degradation products. irjmets.comnih.gov This information is crucial for developing stability-indicating analytical methods and for understanding the degradation pathways of the drug.

For Atorvastatin, stress testing is typically performed under the following conditions:

Acid Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 0.1 N HCl). nih.gov

Base Hydrolysis: Exposure to basic conditions, such as with sodium hydroxide (B78521) (e.g., 1 N NaOH). nih.gov

Oxidation: Using oxidizing agents like hydrogen peroxide (e.g., 1% H2O2). nih.gov

Thermal Degradation: Heating the drug substance at high temperatures (e.g., 105°C). nih.gov

Photodegradation: Exposing the drug to UV and visible light. nih.gov

Following exposure to these stress conditions, analytical techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are used to separate and identify the degradation products. nih.govmdpi.comresearchgate.netmdpi.com The development of a stability-indicating method ensures that all significant degradants are well-resolved from the parent drug and from each other. nih.govmdpi.com

The elucidation of degradation pathways involves identifying the chemical structures of the degradation products and proposing a mechanism for their formation. The use of a labeled compound like this compound can aid in this process by helping to track the fate of specific parts of the molecule during degradation.

Below is a table summarizing typical stress conditions used for Atorvastatin and the observed degradation.

Stress ConditionReagent/ParameterDurationTemperatureDegradation Observed
Acid Hydrolysis0.1 N HCl24 hoursAmbient (25 ± 2°C)Considerable Degradation nih.gov
Base Hydrolysis1 N NaOH42 hoursAmbient (25 ± 2°C)Considerable Degradation nih.gov
Oxidation1% H2O224 hoursAmbient (25 ± 2°C)Considerable Degradation nih.gov
Thermal DegradationDry Heat10 days105°CConsiderable Degradation nih.gov
PhotodegradationUV light (200 W h/m²) and Visible light (1.2 million lux hours)11 daysN/AConsiderable Degradation nih.gov

Future Research Trajectories and Innovations

Advancements in High-Throughput Synthesis of Deuterated Standards

The synthesis of deuterated standards, traditionally a meticulous and often time-consuming process, is set to be revolutionized by high-throughput experimentation (HTE). HTE combines automated robotic platforms with rapid analytics to screen and optimize chemical reactions at a scale far exceeding traditional methods. nih.govacs.org While HTE has been transformative in other areas of chemical synthesis, its application to the production of isotopically labeled compounds is an emerging frontier. nih.gov

Future research will focus on adapting HTE workflows for the efficient synthesis of deuterated standards. This involves the use of automated liquid and solid dispensing systems to set up numerous parallel reactions, exploring a wide range of catalysts, solvents, and reaction conditions simultaneously. acs.org By integrating rapid analysis techniques like mass spectrometry (MS), these platforms can identify optimal synthesis conditions in a fraction of the time required by conventional methods. nih.gov For a compound like Atorvastatin-d5 tert-Butyl Ester, this means faster development of more efficient and cost-effective synthetic routes, making these crucial standards more accessible for routine use. The goal is to move from inefficient one-factor-at-a-time optimization to a data-driven approach that can quickly navigate complex chemical spaces. nih.gov

Table 1: Comparison of Synthesis Approaches for Deuterated Standards

Feature Traditional Synthesis High-Throughput Synthesis (HTS)
Scale Single reaction or small batches Hundreds to thousands of parallel reactions
Speed Slow, iterative optimization Rapid screening and optimization
Data Generation Low High (large datasets for analysis)
Reagent Usage High per experiment Miniaturized, low volume per experiment

| Discovery Process | Experience-based, linear | Data-driven, parallel exploration |

Integration with Emerging Analytical Techniques (e.g., Ion Mobility Spectrometry)

The integration of deuterated internal standards with advanced analytical techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) represents a significant leap forward in analytical chemistry. IMS-MS adds a new dimension of separation to traditional liquid chromatography-mass spectrometry (LC-MS) by separating ions based on their size, shape, and charge in the gas phase. wikipedia.org This separation occurs on a millisecond timescale, providing an additional layer of specificity to the analysis. wikipedia.org

For complex analyses involving deuterated standards, IMS-MS offers several key advantages. It can resolve the analyte from its deuterated internal standard even if they co-elute chromatographically, mitigating issues arising from the deuterium (B1214612) isotope effect which can alter retention times. waters.com Furthermore, IMS can separate the analyte of interest from matrix interferences and even from its own isomers, significantly improving the signal-to-noise ratio. wikipedia.org Research has shown that even with the increased residence time in the instrument during multi-pass cyclic IMS experiments, critical deuterium labels are retained, preserving the integrity of the quantitative data. lcms.cz This capability is particularly valuable in crowded spectra, such as those from biological matrices, where the ability of IMS to disentangle overlapping isotopic distributions allows for more accurate quantification. lcms.cz

Table 2: Advantages of Ion Mobility Spectrometry (IMS-MS) for Analysis with Deuterated Standards

Advantage Description
Enhanced Specificity Provides an additional dimension of separation based on ion shape and size, resolving interferences. wikipedia.org
Isomer Separation Can separate isomeric and isobaric compounds that are indistinguishable by MS alone. wikipedia.org
Improved Signal-to-Noise Physically separates analyte ions from chemical noise, increasing sensitivity. wikipedia.org
Mitigation of Isotope Effects Can resolve analyte and deuterated standard peaks even with slight chromatographic shifts. waters.com

| Analysis of Complex Samples | Deconvolutes complex spectra from biological matrices, improving data quality. lcms.cz |

Expanding the Scope of Isotopic Labeling for Complex Pharmaceutical Research Challenges

Isotopic labeling is a cornerstone of modern drug discovery and development, providing unparalleled insights into a drug's journey through the body. musechem.comnih.gov The use of stable isotope-labeled compounds like this compound is part of a broader strategy to tackle complex research questions, particularly in the study of drug absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.com

Future innovations will see an expanded role for deuterated standards in increasingly complex research areas. In metabolomics, these standards are essential for accurately quantifying metabolites in complex biological fluids, overcoming challenges like ion suppression in mass spectrometry. nih.gov By providing a stable, reliable reference, they enable comparative studies that can reveal a drug's metabolic fate and potential for drug-drug interactions. nih.gov Furthermore, the strategic placement of deuterium atoms can be used to investigate metabolic pathways; if a label is lost, it provides clues about where metabolism is occurring. chemicalsknowledgehub.com As research moves towards more personalized medicine, the ability to precisely track the metabolic profile of a drug in individual patients will become increasingly important, and deuterated standards will be indispensable for such high-precision studies. nih.gov

Contribution to Enhanced Understanding of Drug Product Stability and Purity

Ensuring the stability and purity of a drug product throughout its shelf life is a critical regulatory requirement. fda.gov Deuterated internal standards play a vital role in the analytical methods used to monitor these attributes. A key component of stability testing is the use of a "stability-indicating method," which must be able to distinguish the active pharmaceutical ingredient (API) from its degradation products. fda.gov

This compound, as an internal standard, enhances the accuracy and reliability of these methods. However, a crucial area of ongoing research is understanding the stability of the label itself. The potential for deuterium-hydrogen exchange under certain analytical conditions can compromise results. sigmaaldrich.com Therefore, future work will focus on developing best practices for using deuterated standards in long-term stability studies, including careful selection of label positions that are not susceptible to metabolic or chemical exchange. chemicalsknowledgehub.com

Another critical aspect is the assessment of isotopic purity. A deuterated standard is typically a mixture of isotopologues (molecules with different numbers of deuterium atoms). sigmaaldrich.comnih.gov Accurately characterizing this distribution is essential, as lower isotopologues could potentially be mistaken for the unlabeled analyte. nih.gov Advances in high-resolution mass spectrometry are improving the ability to precisely determine isotopic enrichment, ensuring that the internal standard does not contribute to an overestimation of the API and providing a more accurate profile of the drug product's purity over time. chemicalsknowledgehub.com

Table 3: Key Considerations for Deuterated Standards in Stability and Purity Testing

Consideration Importance Future Direction
Label Stability Loss of deuterium via back-exchange can lead to inaccurate quantification. waters.comsigmaaldrich.com Synthesis of standards with labels in chemically stable positions; method validation to test for exchange.
Isotopic Purity Presence of unlabeled (M+0) or lower isotopologue impurities can interfere with analyte measurement. nih.gov Use of high-resolution MS to accurately characterize isotopic distribution for each batch.
Chromatographic Co-elution Deuterium can alter lipophilicity, causing retention time shifts relative to the analyte. waters.comsigmaaldrich.com Integration with techniques like IMS-MS to resolve chromatographic differences.

| Long-Term Integrity | The standard must remain stable under the same storage conditions as the drug product being tested. fda.gov | Rigorous stability testing of the deuterated standard itself. |

Q & A

Q. What is the synthetic route for preparing Atorvastatin-d5 tert-Butyl Ester, and how is isotopic purity ensured?

The synthesis typically involves esterification of Atorvastatin-d5 with tert-butyl alcohol under acidic catalysis. Deuterium incorporation is achieved using deuterated reagents or precursors. Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the deuterium-specific signals (e.g., absence of protio impurities in 2^2H-NMR) .

Q. Why is deuterium labeling (d5) advantageous in studying Atorvastatin metabolites?

Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation at labeled positions, enabling precise tracking of metabolite pathways. This is critical for pharmacokinetic studies, such as distinguishing parent compounds from degradation products. The tert-butyl ester group enhances stability during synthesis and storage, reducing hydrolysis risks .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • HPLC-MS : Quantifies isotopic purity and detects impurities (e.g., non-deuterated analogs).
  • NMR : Confirms structural integrity via 1^1H/2^2H and 13^{13}C spectra, with emphasis on deuterium substitution patterns.
  • FT-IR : Validates ester functional groups (C=O stretch at ~1740 cm1^{-1}) and deuterium incorporation (C-D stretches in 2100-2300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for deuterated Atorvastatin intermediates?

Discrepancies often arise from kinetic isotope effects (KIE) or solvent interactions. For example, deuterium may reduce hydrolysis rates in aqueous buffers but accelerate degradation in polar aprotic solvents. Stability studies should use forced degradation (e.g., heat, light, pH extremes) coupled with HPLC-MS to identify degradation pathways. Cross-validate findings using isotopic dilution assays .

Q. What strategies are effective for impurity profiling during this compound synthesis?

Impurities like 10-trans isomers or lactone derivatives (e.g., 5-Oxo Atorvastatin tert-Butyl Ester) are monitored using chiral HPLC with UV/Vis detection. Column selection (e.g., C18 with 5 µm particle size) and mobile phase optimization (acetonitrile-phosphate buffer) improve resolution. Quantitation limits should adhere to ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. How should method validation be designed for quantifying this compound in biological matrices?

Follow ICH Q2(R1) parameters:

  • Linearity : Test over 50–150% of expected concentration (R2^2 ≥ 0.99).
  • Accuracy/Precision : Spike recovery (85–115%) and ≤5% RSD in intra-/inter-day assays.
  • Sensitivity : Limit of detection (LOD) ≤0.01 µg/mL via signal-to-noise (S/N) ≥3.
  • Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess reproducibility .

Methodological Considerations

  • Isotopic Purity : Use deuterium-depleted solvents to avoid background interference in MS/NMR .
  • Storage : Store at +5°C in inert atmosphere to prevent ester hydrolysis .
  • Synthetic Byproducts : Monitor for trans-esterification products (e.g., methyl esters) using GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.